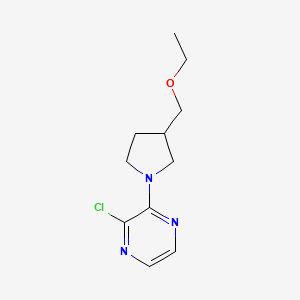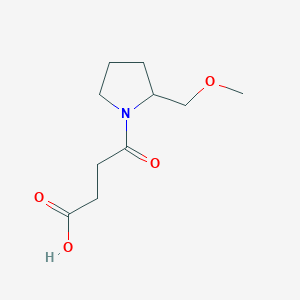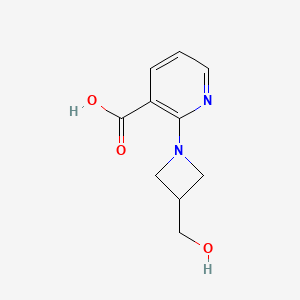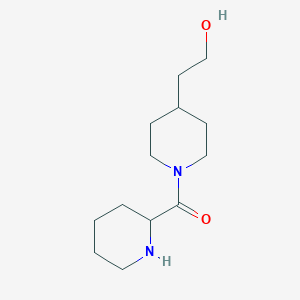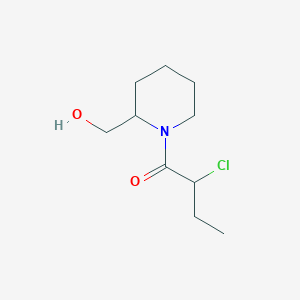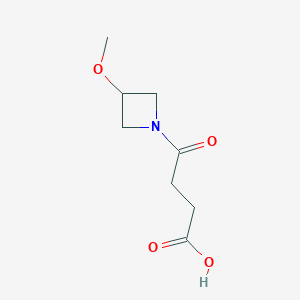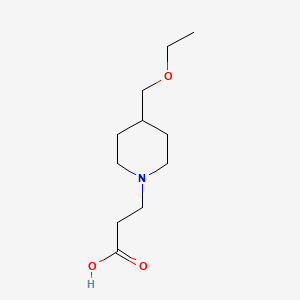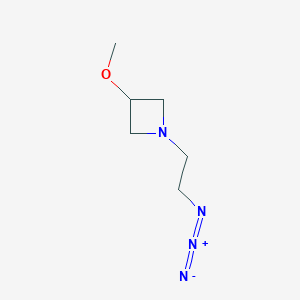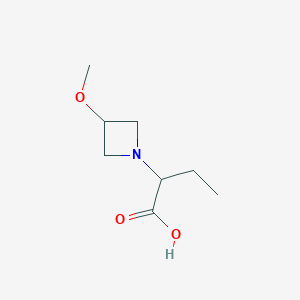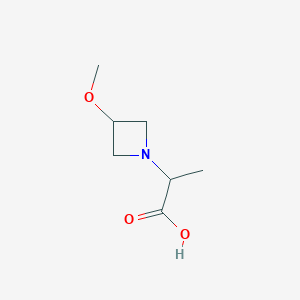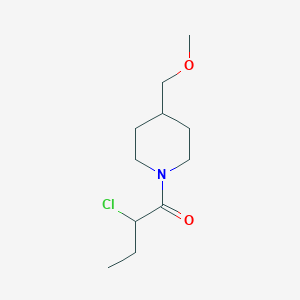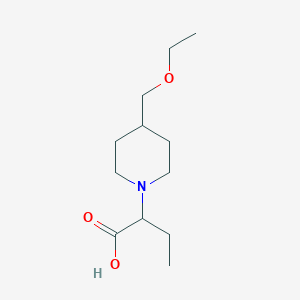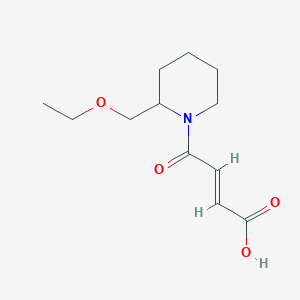
(E)-4-(2-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(2-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (EMPA) is a naturally occurring organic compound that has been studied for its potential in a variety of scientific research applications. It is a chiral molecule, meaning it can exist in different configurations, and is a member of the piperidin-4-one family of compounds. EMPA has been found to have a variety of biochemical and physiological effects, and is a useful tool for laboratory experiments.
Applications De Recherche Scientifique
Hemostatic Activity
A study investigated the synthesis of 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids, revealing compounds with significant hemostatic activity and low acute toxicity. This research underlines a clear relationship between the structure of these compounds and their pharmacological effects (Pulina et al., 2017).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) was analyzed, revealing the conformation of molecules in the structure and their spatial arrangements. This study provides a fundamental understanding of the molecular structure and interactions of similar compounds (Faizi et al., 2016).
Antitumor and Antioxidant Activities
Derivatives of N-maleanilinic acid were synthesized and evaluated for their potential antitumor and antioxidant activities. The study examined the structural relationships and potential pharmacological benefits of these compounds, highlighting their efficacy against various cancer cell types and their antioxidant properties (Zayed et al., 2019).
Photoluminescent Properties
Research on the synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid demonstrated the use of this compound in creating organic molecular crystals with highly stable photoluminescence. This study indicates the potential application of such compounds in the field of luminescent materials (Zhestkij et al., 2021).
Metal Complex Synthesis
A study synthesized and characterized complexes of (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid with Ce(IV), Th(IV), and UO2(II), exploring their chemical properties and potential applications. The research provides valuable insights into the coordination chemistry of such compounds and their luminescent properties (Liu et al., 2009).
Propriétés
IUPAC Name |
(E)-4-[2-(ethoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-17-9-10-5-3-4-8-13(10)11(14)6-7-12(15)16/h6-7,10H,2-5,8-9H2,1H3,(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPSYZZOJYPAU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1CCCCN1C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



